molecular formula C31H25F3N6O3S2 B2454764 N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 362506-68-1

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No.: B2454764
CAS No.: 362506-68-1
M. Wt: 650.7
InChI Key: NDYQWGJYVQSEEJ-UHFFFAOYSA-N
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Description

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary mediator of cytokine signaling and is implicated in a range of cellular processes, including immune response, hematopoiesis, and cell growth. Dysregulation of JAK-STAT signaling, particularly through JAK2 mutations like V617F, is a hallmark of various myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The compound's mechanism of action involves competitive binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted inhibition makes it an invaluable chemical probe for elucidating the specific roles of JAK2 in disease models and normal cellular physiology. Research utilizing this inhibitor is focused on oncology, immunology, and inflammation, providing insights for the development of novel therapeutic strategies. The structural complexity of the molecule, featuring a trifluoromethylphenyl group and a hybrid heterocyclic system, is designed to optimize selectivity and binding affinity. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25F3N6O3S2/c1-19-9-11-20(12-10-19)24-16-23(26-8-4-14-44-26)38-40(24)28(41)18-45-30-37-36-27(17-35-29(42)25-7-3-13-43-25)39(30)22-6-2-5-21(15-22)31(32,33)34/h2-15,24H,16-18H2,1H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYQWGJYVQSEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25F3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a complex heterocyclic compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Furan carboxamide backbone
  • Triazole and pyrazole rings
  • Thiophene and trifluoromethyl substituents

This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) with IC50 values as low as 0.08 µM . The mechanism often involves the inhibition of key signaling pathways such as EGFR and GSK3β, which are critical in cancer proliferation and survival .

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by up to 85% at concentrations around 10 µM . This activity is comparable to standard anti-inflammatory drugs such as dexamethasone. The underlying mechanism may involve the modulation of cyclooxygenase (COX) pathways, which are pivotal in inflammatory responses .

Neuroprotective Activity

Research indicates that certain analogs exhibit neuroprotective effects by targeting metabolic enzymes relevant to neurodegenerative disorders. For example, specific substitutions on the pyrazole ring have been linked to enhanced inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . The neuroprotective activity is attributed to the ability to induce Nrf2 activation, which plays a crucial role in cellular defense mechanisms against oxidative stress .

Study 1: Anticancer Efficacy

In a study examining various pyrazole derivatives, the compound exhibited significant cytotoxicity against MCF-7 cells. The IC50 value was determined to be 0.08 µM, indicating potent antiproliferative effects compared to control treatments .

Study 2: Anti-inflammatory Mechanism

A series of experiments showed that the compound could reduce TNF-α levels significantly in lipopolysaccharide (LPS)-stimulated macrophages. This effect was dose-dependent and demonstrated a similar efficacy profile to established anti-inflammatory agents .

Summary of Biological Activities

Activity TypeMechanism of ActionIC50/Effectiveness
AnticancerInhibition of EGFR and GSK3βIC50 = 0.08 µM (MCF-7)
Anti-inflammatoryInhibition of TNF-α and IL-6 productionUp to 85% inhibition at 10 µM
NeuroprotectiveAChE inhibition; Nrf2 activationSignificant neuroprotection

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have indicated that compounds structurally related to N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide exhibit promising anticancer properties. For instance, related triazole derivatives have shown significant growth inhibition in various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% in some cases .

2. Antimicrobial Properties
The compound may also possess antimicrobial properties due to the presence of thiophene and triazole rings, which are known for their bioactivity against various pathogens. Research into similar compounds has demonstrated effectiveness against bacterial strains and fungi, suggesting a potential application in developing new antimicrobial agents.

3. Agricultural Applications
The structural components of this compound indicate potential use as a pesticide or fungicide. Compounds with similar frameworks have been explored for their ability to inhibit plant pathogens or pests, providing an avenue for sustainable agricultural practices.

Synthesis and Mechanism of Action

The synthesis of this compound involves multi-step organic reactions that require careful control of conditions to yield the desired product with high purity. The mechanism of action for its biological effects likely involves interaction with specific cellular targets or pathways relevant to cancer proliferation or microbial resistance.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega investigated the anticancer efficacy of related compounds and reported significant activity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Activity

Research on triazole derivatives has shown that modifications can lead to enhanced antimicrobial efficacy. A specific derivative demonstrated activity against resistant strains of bacteria, indicating that N-containing heterocycles can be effective in overcoming microbial resistance.

Q & A

Q. What are the key steps in synthesizing this compound, and what methodological considerations are critical for reproducibility?

The synthesis involves multi-step reactions, including:

  • Cyclization using phosphorus oxychloride to form heterocyclic cores (e.g., pyrazole, triazole) .
  • Coupling reactions (e.g., thioether linkages) under reflux in solvents like ethanol or dimethylformamide (DMF) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Methodological reproducibility hinges on strict control of reaction time, solvent choice, and reagent stoichiometry. For example, incomplete cyclization due to suboptimal POCl₃ ratios can yield byproducts .

Q. Which spectroscopic techniques are essential for structural characterization, and how are they applied?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the compound’s complex heterocyclic framework and confirms regiochemistry of substituents .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns, critical for detecting impurities .
  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
    High-resolution data from these techniques are cross-referenced with computational predictions (e.g., DFT calculations) for accuracy .

Q. How is the compound initially screened for biological activity in academic research?

Preliminary screening involves:

  • In vitro assays (e.g., enzyme inhibition, receptor-binding studies) to identify targets like kinases or GPCRs .
  • Cytotoxicity profiling using cell lines (e.g., HEK-293, HeLa) to assess therapeutic potential .
    Dose-response curves (IC₅₀ values) and selectivity indices are calculated to prioritize further optimization .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis, and what factors influence scalability?

Yield optimization strategies include:

  • Solvent screening (e.g., DMF vs. THF) to enhance reaction kinetics .
  • Catalyst optimization (e.g., triethylamine for acid scavenging) .
  • Temperature gradients during exothermic steps (e.g., cyclization) to prevent decomposition .
    Scalability challenges arise from heterogeneous reaction mixtures, requiring iterative adjustments to stirring rates and solvent volumes .

Q. How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved?

Advanced approaches include:

  • 2D-NMR techniques (HSQC, HMBC) to assign overlapping proton environments in the triazole-thiophene region .
  • X-ray crystallography for unambiguous confirmation of regiochemistry, especially in cases of tautomerism .
  • Isotopic labeling (e.g., ¹⁵N) to trace nitrogen connectivity in the pyrazole-triazole core .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Functional group substitutions : Replacing the trifluoromethylphenyl group with electron-withdrawing/-donating groups (e.g., nitro, methoxy) to modulate activity .
  • Bioisosteric replacements : Swapping the furan-2-carboxamide with thiophene or pyrrole analogs to enhance metabolic stability .
  • Pharmacophore mapping using molecular docking to prioritize derivatives with optimal steric and electronic profiles .

Q. What experimental designs are employed to elucidate the compound’s mechanism of action?

  • Enzyme kinetics assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) for target enzymes .
  • Cellular thermal shift assays (CETSA) to validate target engagement in live cells .
  • CRISPR/Cas9 knockout models to confirm pathway-specific effects .

Q. How is the compound’s stability under physiological conditions assessed?

  • Forced degradation studies : Exposure to acidic/basic conditions, heat, and light, followed by HPLC monitoring of degradation products .
  • Plasma stability assays : Incubation with human plasma to evaluate esterase-mediated hydrolysis of the carboxamide group .
  • LC-MS/MS metabolite profiling to identify oxidative or conjugative pathways .

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